3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring, an azetidine ring, and a benzonitrile group, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, a core structure in this compound, have broad applications in drug discovery . They have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
The anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antifungal, antiviral, and anticonvulsant effects .
Preparation Methods
The synthesis of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through an azide-alkyne cycloaddition reaction, often referred to as "click chemistry".
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with a benzonitrile derivative under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring but differ in their additional functional groups and overall structure.
Azetidine Derivatives: Compounds with azetidine rings but different substituents can have varying biological activities and chemical properties.
Benzonitrile Derivatives: These compounds have the benzonitrile group but may lack the triazole or azetidine rings, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-[[3-(triazol-2-yl)azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-11-2-1-3-12(6-11)8-17-9-13(10-17)18-15-4-5-16-18/h1-6,13H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAZORPPVIUMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.